

# Citronellyl Propionate: A Technical Guide to a Versatile Volatile Organic Compound

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## Compound of Interest

Compound Name: Citronellyl propionate

CAS No.: 94086-40-5

Cat. No.: B7798331

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Citronellyl propionate** (CAS 141-14-0) is an ester of citronellol and propionic acid, recognized for its characteristic fresh, fruity, and rose-like aroma.[1][2] As a volatile organic compound (VOC), it is a significant component in the fragrance, flavor, cosmetic, and personal care industries.[3][4] Beyond its sensory attributes, **citronellyl propionate** is gaining attention for its potential biological activities, including insect repellency, positioning it as a compound of interest for agricultural and pharmaceutical research.[3][5] This guide provides a comprehensive technical overview of **citronellyl propionate**, encompassing its biosynthesis, chemical synthesis, physicochemical properties, applications, and biological and environmental impact, with a focus on providing actionable insights for the scientific community.

## Physicochemical Properties

**Citronellyl propionate** is a colorless to pale yellow liquid with low volatility and moderate solubility in water, while being more soluble in organic solvents.[1][5] A summary of its key physicochemical properties is presented in Table 1.

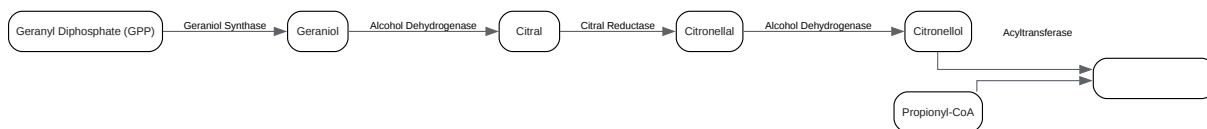
Property	Value	Source(s)
Molecular Formula	C13H24O2	[6]
Molecular Weight	212.33 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Fresh, fruity, rose-like	[2]
Boiling Point	241 - 243 °C	[3]
Flash Point	103.98 °C	[7]
Vapor Pressure	0.007747 mm Hg @ 23°C	[6]
Solubility	Insoluble in water; miscible with alcohol and most fixed oils	[7]
Refractive Index	n <sub>20</sub> /D 1.439 - 1.444	[3]

## Biosynthesis and Chemical Synthesis

### Natural Occurrence and Biosynthesis

**Citronellyl propionate** is found in various aromatic plants.[8] Its biosynthesis is intrinsically linked to the production of its precursor, the acyclic monoterpene alcohol, citronellol. The biosynthesis of citronellol in plants is a multi-step process that primarily begins with geranyl diphosphate (GPP), a universal monoterpene precursor synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[1][9]

In many plants, GPP is first converted to geraniol by the enzyme geraniol synthase.[10] Subsequently, a series of reduction reactions, often involving citral and citronellal as intermediates, leads to the formation of citronellol.[1][2] The final step in the biosynthesis of **citronellyl propionate** involves the esterification of citronellol with propionyl-CoA, a reaction catalyzed by an acyltransferase.



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Figure 1: Simplified biosynthetic pathway of **citronellyl propionate**.

## Chemical Synthesis

**Citronellyl propionate** is commercially produced through the esterification of citronellol with propionic acid.[5] This reaction is typically catalyzed by an acid, such as sulfuric acid. However, due to the demand for natural and green chemical processes, enzymatic synthesis has emerged as a viable alternative.

This protocol describes a lipase-catalyzed synthesis of **citronellyl propionate**.

Materials:

- Citronellol
- Propionic acid
- Immobilized lipase (e.g., Novozym® 435, from *Candida antarctica*)[3]
- Anhydrous sodium sulfate
- Organic solvent (e.g., hexane, for extraction)
- Stir plate and magnetic stir bar
- Reaction vessel with a condenser
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a clean, dry reaction vessel, combine equimolar amounts of citronellol and propionic acid.
- Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).[3]
- Heat the mixture with stirring to the optimal temperature for the chosen lipase (e.g., 40-60°C).
- Monitor the reaction progress by taking small aliquots over time and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
- Once the reaction has reached the desired conversion, cool the mixture to room temperature.
- Separate the immobilized lipase by filtration. The enzyme can often be washed and reused.
- Transfer the liquid phase to a separatory funnel and dilute with an organic solvent like hexane.
- Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **citronellyl propionate**.
- If necessary, purify the product further by vacuum distillation.

## Applications

**Citronellyl propionate's** pleasant and stable aroma makes it a valuable ingredient in a wide range of consumer products.

- **Fragrance Industry:** It is extensively used in perfumes, colognes, and other fine fragrances to impart fresh, floral, and fruity notes.[3]

- **Cosmetics and Personal Care:** It is incorporated into lotions, creams, soaps, shampoos, and deodorants to enhance their scent.[4]
- **Food and Beverage:** As a flavoring agent, it is used in candies, baked goods, and beverages to provide a citrus and fruity taste.[3]
- **Household Products:** Its fragrance is utilized in air fresheners, detergents, and cleaning agents.[7]

## Biological and Environmental Impact

### Insect Repellency

**Citronellyl propionate** is a component of citronella oil, which is well-known for its insect-repellent properties.[8] While the precise mechanism of action for **citronellyl propionate** is not fully elucidated, monoterpenoids, in general, are known to exert their repellent and insecticidal effects through neurotoxic pathways. They can modulate the activity of key insect neurotransmitter receptors, such as octopamine and GABA receptors, leading to paralysis and death in insects.[4][11] Some monoterpenoids have also been shown to interact with insect olfactory receptors, disrupting their ability to locate hosts.[8][12]

### Antimicrobial and Anti-inflammatory Potential

While specific data for **citronellyl propionate** is limited, its precursor, citronellol, has demonstrated antimicrobial and anti-inflammatory properties, suggesting potential avenues for drug development research.

- **Antimicrobial Activity:** Studies on citronellol have shown inhibitory effects against various bacteria and fungi.[13] For instance, the related compound citronellal has shown minimum inhibitory concentrations (MICs) of 37.5 mg/mL against *E. coli* and 18.8 mg/mL against *S. aureus*. [14]
- **Anti-inflammatory Activity:** Research on citronellol and citronellal has indicated potential anti-inflammatory effects. Citronellal has been shown to reduce carrageenan-induced paw edema in rats, suggesting an inhibition of the arachidonic acid pathway.[15][16] Furthermore,  $\beta$ -citronellol has demonstrated gastro-protective and anti-inflammatory effects in animal models, mediated through the modulation of COX-I, COX-II, PGE2, and 5-LOX pathways.

[14][17][18][19] One study reported an IC50 value of 82.43  $\mu\text{g/ml}$  for  $\beta$ -citronellol in a DPPH free radical scavenging assay, indicating antioxidant activity which can be linked to anti-inflammatory effects.[15]

## Environmental Fate and as a Volatile Organic Compound (VOC)

**Citronellyl propionate** is classified as a volatile organic compound (VOC), meaning it can evaporate into the atmosphere under normal conditions.[6] Biogenic VOCs (BVOCs) like terpenes and their derivatives play a crucial role in atmospheric chemistry. In the presence of nitrogen oxides (NO<sub>x</sub>), they can contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs), which can impact air quality.[20]

The biodegradation of **citronellyl propionate** in the environment is expected to begin with hydrolysis of the ester bond to yield citronellol and propionic acid.[13][21] Soil bacteria, such as *Pseudomonas mendocina*, have been shown to efficiently degrade citronellol.[13][21][22] While specific aquatic toxicity data for **citronellyl propionate** is not readily available, a read-across approach from structurally similar compounds suggests that it may have some level of toxicity to aquatic organisms, and therefore, its release into waterways should be minimized.[10][23]

The U.S. Environmental Protection Agency (EPA) regulates the VOC content of consumer products to mitigate their impact on air quality.[24][25]

## Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of **citronellyl propionate** in various matrices.

## Experimental Protocol: GC-MS Analysis of Citronellyl Propionate in a Cosmetic Matrix

This protocol provides a general method for the quantitative analysis of **citronellyl propionate** in a cosmetic product like a lotion.

Materials and Equipment:

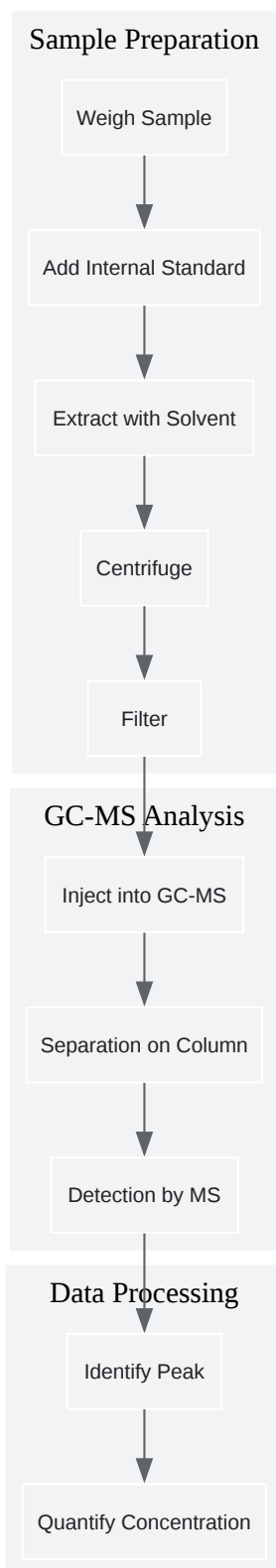
- Gas chromatograph coupled with a mass spectrometer (GC-MS)

- Cosmetic sample containing **citronellyl propionate**
- Organic solvent (e.g., methyl tert-butyl ether)
- Internal standard (e.g., 4,4'-dibromobiphenyl)
- Vortex mixer
- Centrifuge
- Syringe filters (0.45  $\mu\text{m}$ )
- Autosampler vials

Procedure:

- Sample Preparation:
  - Accurately weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.
  - Add a known amount of the internal standard solution.
  - Add 5 mL of methyl tert-butyl ether.
  - Vortex the mixture for 1-2 minutes to ensure thorough extraction.
  - Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
  - Carefully collect the supernatant (organic layer) and filter it through a 0.45  $\mu\text{m}$  syringe filter into an autosampler vial.
- GC-MS Analysis:
  - GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Injection: 1  $\mu\text{L}$  of the sample extract in splitless mode.

- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp to 250°C at 10°C/min.
  - Hold at 250°C for 5 minutes.
- MS Parameters:
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass scan range: m/z 40-400.
  - Acquire data in both full scan and selected ion monitoring (SIM) mode for higher sensitivity and specificity.
- Data Analysis:
  - Identify the **citronellyl propionate** peak based on its retention time and mass spectrum.
  - Quantify the concentration of **citronellyl propionate** by comparing its peak area to that of the internal standard using a pre-established calibration curve.



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Figure 2: Workflow for the GC-MS analysis of **citronellyl propionate**.

## Conclusion

**Citronellyl propionate** is a multifaceted volatile organic compound with significant applications in the consumer products industry and emerging potential in other scientific fields. Its pleasant sensory characteristics are well-established, while its biological activities as an insect repellent and potential antimicrobial and anti-inflammatory agent warrant further investigation. For researchers and drug development professionals, understanding the biosynthesis, chemical synthesis, and analytical methodologies associated with **citronellyl propionate** is crucial for harnessing its full potential. As the demand for natural and sustainable ingredients continues to grow, **citronellyl propionate** stands out as a valuable molecule with a promising future in both industrial and therapeutic applications. Further research into its specific mechanisms of action and environmental fate will provide a more complete picture of this versatile compound.

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